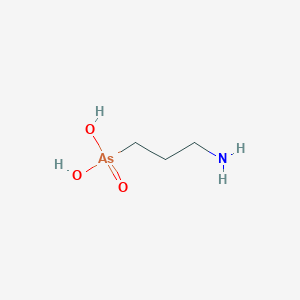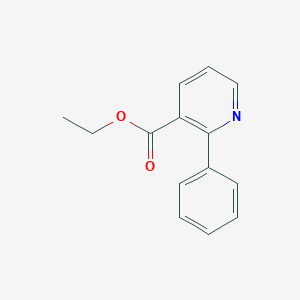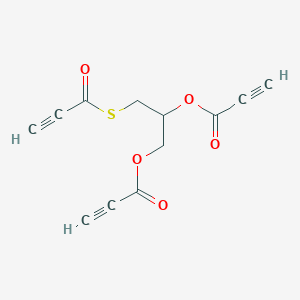
(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate, also known as PAPS, is a chemical compound that has been widely used in scientific research due to its unique properties. PAPS is a sulfonate ester and is synthesized using a specific method that involves the use of various chemicals and reagents.
Mecanismo De Acción
(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate acts as a co-substrate for sulfotransferases, which catalyze the transfer of sulfate groups from (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate to a variety of acceptor molecules. This process is known as sulfation and is involved in the regulation of various biological processes, including the metabolism of drugs and xenobiotics, the synthesis of hormones and neurotransmitters, and the regulation of extracellular matrix components.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate are largely dependent on the specific enzymes and acceptor molecules involved in the sulfation process. However, (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate has been shown to play a critical role in the regulation of various biological processes, including the metabolism of drugs and xenobiotics, the synthesis of hormones and neurotransmitters, and the regulation of extracellular matrix components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate in lab experiments is its stability and solubility in aqueous solutions, which makes it easy to work with. However, one of the limitations of using (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate is its relatively high cost compared to other sulfonate esters.
Direcciones Futuras
There are many potential future directions for the use of (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate in scientific research. One area of interest is the role of sulfation in the regulation of cancer cell growth and metastasis. Another potential direction is the development of new sulfotransferase inhibitors for the treatment of various diseases, including cancer and metabolic disorders. Additionally, the use of (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate in the synthesis of novel sulfated compounds for drug discovery is an area of active research.
Métodos De Síntesis
The synthesis of (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate involves the reaction of propargyl alcohol with 3-mercaptopropionic acid to form propargyl 3-mercaptopropionate. The resulting compound is then reacted with propargyl chloroformate to form (2-prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate, which is (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate.
Aplicaciones Científicas De Investigación
(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate has been used in a wide range of scientific research applications. It has been used as a substrate for various enzymes, including sulfotransferases, which are involved in the metabolism of drugs and xenobiotics. (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate has also been used to study the role of sulfation in the regulation of biological processes, including the synthesis of hormones, neurotransmitters, and extracellular matrix components.
Propiedades
Número CAS |
141923-05-9 |
|---|---|
Nombre del producto |
(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate |
Fórmula molecular |
C12H8O5S |
Peso molecular |
264.26 g/mol |
Nombre IUPAC |
(2-prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate |
InChI |
InChI=1S/C12H8O5S/c1-4-10(13)16-7-9(17-11(14)5-2)8-18-12(15)6-3/h1-3,9H,7-8H2 |
Clave InChI |
SGWFGVQCRDTUQN-UHFFFAOYSA-N |
SMILES |
C#CC(=O)OCC(CSC(=O)C#C)OC(=O)C#C |
SMILES canónico |
C#CC(=O)OCC(CSC(=O)C#C)OC(=O)C#C |
Sinónimos |
S,O,O'-tripropyryl-1-thioglycerol TPTG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)
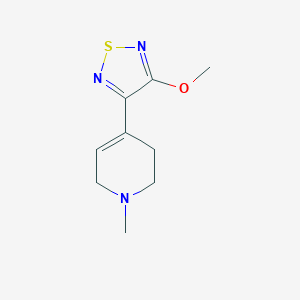
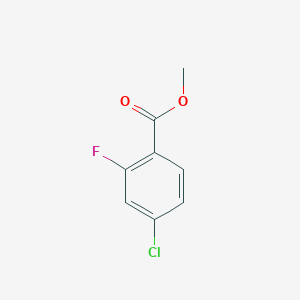
![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)
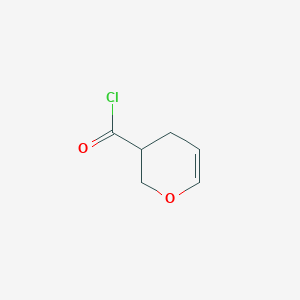
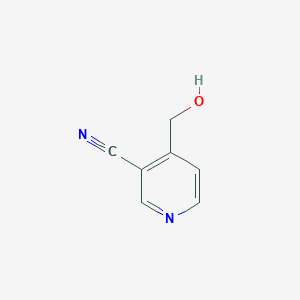
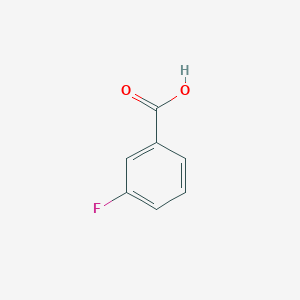
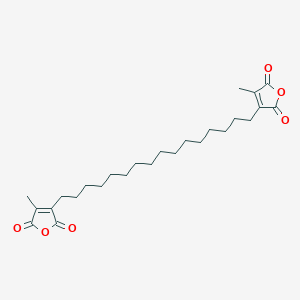
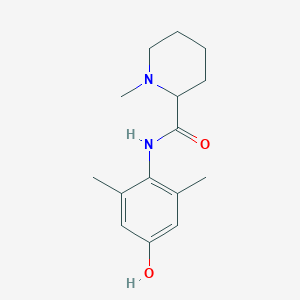
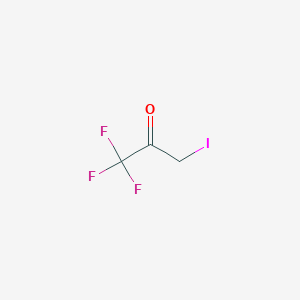
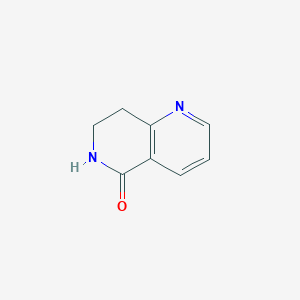
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)
